molecular formula C26H22N2O5 B5072291 2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione CAS No. 6238-40-0

2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B5072291
CAS No.: 6238-40-0
M. Wt: 442.5 g/mol
InChI Key: BYIOPWJBOXZSOS-UHFFFAOYSA-N
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Description

2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core modified with a 1,3-benzodioxole-carbonyl-piperidinylmethyl substituent. The benzo[de]isoquinoline-1,3-dione moiety is known for its strong electron-accepting properties, which are critical in organic electronics and fluorescent probes . The piperidine and benzodioxole groups contribute to solubility modulation and steric effects, as observed in related SBA (sulfamoyl benzoic acid) analogues .

Properties

IUPAC Name

2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c29-24(18-7-8-21-22(13-18)33-15-32-21)27-11-9-16(10-12-27)14-28-25(30)19-5-1-3-17-4-2-6-20(23(17)19)26(28)31/h1-8,13,16H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIOPWJBOXZSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387496
Record name 2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-40-0
Record name 2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3-Benzodioxole-5-carbonyl intermediate: This can be achieved through the reaction of 1,3-benzodioxole with a suitable acylating agent under acidic conditions.

    Piperidine ring formation: The intermediate is then reacted with piperidine in the presence of a base to form the piperidin-4-yl derivative.

    Coupling with benzo[de]isoquinoline-1,3-dione: The final step involves coupling the piperidin-4-yl derivative with benzo[de]isoquinoline-1,3-dione under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism by which 2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Findings
Target Compound 1,3-Benzodioxole-5-carbonyl-piperidinylmethyl ~495 (estimated) Combines electron-accepting core with a polar linker; potential for bioactivity and fluorescence .
2-[5-Selenocyanato-pentyl]-7-amino-benzo[de]isoquinoline-1,3-dione (14) Selenocyanate-pentyl-amine ~452 (estimated) Potentiates chemotherapeutic drugs (cisplatin) and reduces toxicity via redox modulation .
BQD-TZ (BQD-condensed azaacene) 1,2,5-Thiadiazole end group ~530 (estimated) Strong electron acceptor (LUMO = -3.8 eV); used in organic semiconductors .
2-(4-Methylpiperidin-1-yl)-benzo[de]isoquinoline-1,3-dione (7) 4-Methylpiperidine ~407 (estimated) Solvent-dependent fluorescence; detects water content with 90% quenching efficiency .
2-(2-Hydroxyphenyl)-benzotriazole–benzo[de]isoquinoline-1,3-dione Benzotriazole-hydroxyphenyl ~470 (estimated) Dual UV absorption (λmax = 340 nm) and fluorescence; photostabilizing agent .

Electronic and Material Properties

  • Electron-Accepting Capacity: The target compound’s benzo[de]isoquinoline-1,3-dione core aligns with BQD-TZ’s LUMO levels (-3.8 eV), suggesting utility in organic electronics.
  • Fluorescence : Unlike piperidine-substituted derivatives (e.g., compound 7), the target compound’s fluorescence is less studied. Piperidine groups in related compounds induce solvatochromism, with emission shifts from 450 nm (apolar solvents) to 520 nm (polar solvents) .

Biological Activity

The compound 2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N3O4C_{24}H_{22}N_{3}O_{4}, with a molecular weight of approximately 430.45 g/mol. The structure incorporates a benzo[de]isoquinoline core and a piperidinyl moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H22N3O4
Molecular Weight430.45 g/mol
LogP3.3012
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2
Polar Surface Area89.93 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and viral replication. For instance, it acts as an inhibitor of hepatitis C virus NS5B polymerase, blocking viral RNA replication by binding to the enzyme's active site.
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant anticancer properties against various cell lines, including prostate and pancreatic cancer. The structure contributes to its ability to induce apoptosis and cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For example:

  • Cell Lines Tested : CCRF-CEM (acute lymphoblastic leukemia) and MIA PaCa-2 (pancreatic cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 328 nM to 644 nM against these cell lines, indicating potent anticancer activity.

Case Studies

  • Study on Prostate Cancer :
    • Objective : Evaluate the anticancer effects on prostate cancer cell lines.
    • Findings : The compound induced significant apoptosis and inhibited proliferation in LNCaP cells. Mechanistic studies revealed that it modulated the expression of apoptosis-related proteins such as Bcl-2 and Bax.
  • Study on Hepatitis C Virus :
    • Objective : Assess antiviral activity against HCV.
    • Findings : The compound effectively inhibited viral replication in vitro, demonstrating potential as a therapeutic agent for HCV infection.

Structure-Activity Relationship (SAR)

The structure of the compound plays a pivotal role in its biological activity. Key features influencing its efficacy include:

  • Benzodioxole Moiety : Known for its contribution to anticancer properties.
  • Piperidinyl Group : Enhances binding affinity to target enzymes.

Comparative analysis with similar compounds reveals that variations in substituents can significantly alter biological outcomes:

Compound NameStructural FeaturesUnique Aspects
6-(1,3-Benzodioxol-5-yl)-2-{[(4-methoxyphenyl)methyl]sulfanylpyridine}Contains benzodioxole and pyridine ringMethoxy group enhances solubility
Benzimidazo[2,1-a]isoquinolineFused benzene and imidazole ringKnown for distinct biological activities

Q & A

Basic: What synthetic strategies are recommended for constructing the benzodioxole-piperidine-benzoisoquinoline scaffold?

Methodological Answer:
The compound’s complexity necessitates multi-step synthesis. Key steps include:

  • Piperidine functionalization : Introduce the 1,3-benzodioxole-5-carbonyl moiety via nucleophilic acyl substitution or amide coupling .
  • Methyl bridge formation : Use reductive alkylation (e.g., NaBH4 or LiAlH4) to link the piperidine and benzoisoquinoline-dione subunits .
  • Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps .
  • Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization using polar aprotic solvents (DMF/DMSO) .

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR : Compare experimental 1^1H/13^{13}C NMR shifts with computed spectra (DFT methods) to confirm regiochemistry of the benzodioxole and piperidine groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular weight (expected ± 0.001 Da) and detect fragmentation patterns indicative of the methyl bridge .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and benzodioxole ether linkages (C-O-C at ~1250 cm1^{-1}) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Adopt the ICReDD framework ():

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states for key steps (e.g., piperidine acylation) and identify energy barriers .
  • Reaction path search : Apply the anharmonic downward distortion following (ADDF) method to predict byproducts and guide experimental condition selection (e.g., solvent, temperature) .
  • Machine learning : Train models on existing benzoisoquinoline-dione syntheses to predict optimal catalysts (e.g., Pd/C for hydrogenation) .

Advanced: How to resolve contradictions in reported solubility data for related benzoisoquinoline derivatives?

Methodological Answer:

  • Experimental determination : Perform shake-flask assays in buffered solutions (pH 4.6–7.4) and analyze via HPLC (). Use sodium 1-octanesulfonate as an ion-pairing agent to enhance detection .
  • Computational prediction : Calculate partition coefficients (logP) using Molinspiration or XLogP3 ( ) and validate with COSMO-RS solvation models .
  • Crystallography : Assess crystal packing via X-ray diffraction to identify polymorphs affecting solubility .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-MS .
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data .
  • Excipient screening : Test compatibility with common stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) .

Advanced: What strategies address gaps in toxicological and ecological data?

Methodological Answer:

  • In vitro assays : Conduct Ames tests (bacterial mutagenicity) and zebrafish embryo toxicity (ZFET) to estimate acute toxicity .
  • Read-across analysis : Compare structural analogs (e.g., piperidine-based pharmaceuticals in ) to infer ecotoxicological endpoints .
  • QSAR modeling : Use EPA’s TEST software to predict biodegradation and bioaccumulation potential .

Advanced: How to analyze conflicting reactivity data in piperidine acylation steps?

Methodological Answer:

  • Mechanistic studies : Perform kinetic isotope effects (KIE) or trapping experiments to distinguish between SN1/SN2 or radical pathways .
  • In situ monitoring : Use ReactIR or Raman spectroscopy to detect intermediates (e.g., acyloxyboron species) and adjust stoichiometry .
  • DoE optimization : Apply a central composite design (CCD) to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Basic: What analytical techniques quantify trace impurities in the final product?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with a methanol/acetate buffer mobile phase (65:35) for baseline separation of impurities ().
  • LC-MS/MS : Identify low-abundance byproducts (e.g., de-methylated analogs) via multiple reaction monitoring (MRM) .
  • NMR qNMR : Quantify residual solvents (DMSO, DMF) using deuterated internal standards .

Advanced: How to validate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular docking : Simulate binding to ATP pockets of PI3K or MAPK using AutoDock Vina and compare with co-crystallized ligands (PDB: 6CP3) .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects .
  • Cellular assays : Measure IC50 in cancer cell lines (e.g., HeLa) using MTT viability assays and correlate with Western blotting for phosphorylated targets .

Advanced: How to reconcile discrepancies in reaction yields across literature reports?

Methodological Answer:

  • Reproducibility audits : Replicate published procedures while controlling variables (e.g., moisture levels, catalyst lot) .
  • Microscale high-throughput screening : Test 96 reaction conditions (varying solvents, bases) to identify yield-limiting factors .
  • Contour plots : Visualize interactions between temperature, time, and reagent equivalents using JMP or Design-Expert .

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